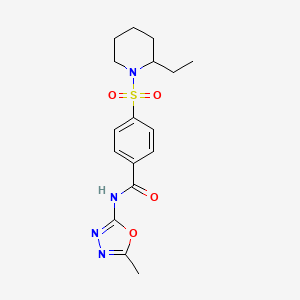

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 850936-62-8) is a sulfonamide-containing benzamide derivative with a 1,3,4-oxadiazole core. Its molecular formula is C₁₇H₂₂N₄O₄S, and it has a molecular weight of 378.446 g/mol . The structure features:

- A 2-ethylpiperidin-1-ylsulfonyl group at the para position of the benzamide ring.

- A 5-methyl-1,3,4-oxadiazol-2-yl substituent linked via an amide bond.

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)16(22)18-17-20-19-12(2)25-17/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNASXEWGPCPNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (chemical formula: C17H22N4O4S) is a novel benzamide derivative featuring a sulfonyl group and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal and insecticidal applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Antifungal Activity

A study explored the antifungal properties of various benzamide derivatives, including those containing the 1,2,4-oxadiazole moiety. The results indicated that several compounds exhibited significant fungicidal activity against pathogens such as Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris.

| Compound | EC50 (μg/mL) | Activity Against Botrytis cinerea |

|---|---|---|

| 10f | 14.44 | Excellent (84.4% inhibition) |

| 10a | 16.00 | Very Good (82.0% inhibition) |

| Pyraclostrobin | 20.00 | Control (81.4% inhibition) |

The compound 10f , which is structurally similar to our target compound, showed an EC50 of 14.44 μg/mL, indicating strong antifungal activity, especially against Botrytis cinerea .

Insecticidal Activity

The insecticidal properties of compounds similar to This compound were also evaluated. The presence of the sulfonamide group was crucial for maintaining insecticidal activity. The mechanism is believed to involve interaction with specific receptors through hydrogen bonding facilitated by the amide linkage .

Toxicity Studies

Toxicity assessments were conducted using zebrafish embryos as a model organism. The acute toxicity of related compounds revealed that some derivatives exhibited low toxicity levels, with LC50 values indicating safety for potential agricultural applications .

Synthesis and Evaluation

In a synthesis study, researchers designed and synthesized a series of benzamides incorporating the 1,2,4-oxadiazole structure. These compounds were subjected to biological evaluations that confirmed their efficacy against various fungi and insects .

Comparative Analysis

A comparative analysis with existing antifungal agents showed that the novel benzamide derivatives outperformed traditional fungicides in terms of efficacy against certain fungal strains while maintaining lower toxicity profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structural analogs, their substituents, molecular weights, and reported biological activities:

Critical Analysis of Structural Differences and Implications

A. Sulfamoyl Group Variations

- Target Compound vs. Piperidine rings often improve solubility and metabolic stability .

- Aliphatic vs. Aromatic Sulfamoyl Groups : The butyl(ethyl) group in ’s compound lacks the piperidine’s rigidity, which may reduce target specificity but increase lipophilicity .

B. Oxadiazole Substituents

- 5-Methyl (Target) vs. Bulky Groups : The target’s 5-methyl substituent is smaller than LMM5’s 4-methoxyphenylmethyl or ’s 3,4,5-triethoxyphenyl. Smaller groups may improve membrane permeability but reduce steric interactions with target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, and what challenges arise in achieving high yields?

- Methodology : Multi-step synthesis typically involves:

- Sulfonylation : Reacting a benzamide precursor with 2-ethylpiperidine sulfonyl chloride under basic conditions (e.g., Na₂CO₃) .

- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents like H₂SO₄ in ethanol, followed by substitution with 5-methyl-1,3,4-oxadiazol-2-amine .

- Key challenges : Competing side reactions during sulfonylation (e.g., over-sulfonation) and maintaining oxadiazole ring stability under acidic/basic conditions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- ¹H-NMR :

- Sulfonyl group : Absence of NH protons in the sulfonamide region (δ 3.5–4.5 ppm) confirms successful sulfonylation .

- Oxadiazole ring : Aromatic protons at δ 8.0–8.5 ppm and methyl groups (δ 2.5–3.0 ppm) validate substitution .

Q. What solubility and stability profiles are critical for in vitro bioassays?

- Solubility : Limited aqueous solubility due to hydrophobic piperidine and oxadiazole moieties; DMSO or ethanol (≥90% purity) is recommended for stock solutions .

- Stability : Susceptible to hydrolysis under extreme pH; store at –20°C in inert atmospheres to prevent sulfonamide bond degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-ethylpiperidine vs. 4-methylpiperidine) impact biological activity?

- SAR Insights :

- Piperidine substitution : 2-Ethyl groups enhance lipophilicity, improving membrane permeability compared to bulkier 4-methyl analogs .

- Oxadiazole substituents : 5-Methyl groups reduce steric hindrance, increasing binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can contradictory antibacterial activity data across studies be resolved?

- Case example : Discrepancies in MIC values (e.g., 2 µg/mL vs. >64 µg/mL against S. aureus) may arise from:

- Assay variability : Differences in inoculum size, media pH, or incubation time .

- Compound purity : Impurities ≥5% (e.g., unreacted sulfonyl chlorides) can skew results; validate purity via HPLC before testing .

Q. What computational strategies predict binding modes to therapeutic targets (e.g., kinases, GPCRs)?

- Docking studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.